(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline
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Overview
Description
(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline typically involves multi-step organic reactions. The starting materials are usually simple organic compounds, which undergo a series of transformations including alkylation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for ergoline derivatives often involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline include other ergoline derivatives like:
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
What sets this compound apart from these compounds is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
CAS No. |
160730-43-8 |
---|---|
Molecular Formula |
C25H26N4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-[(4-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H26N4/c1-28-13-17(14-29-15-23(27-16-29)18-6-3-2-4-7-18)10-21-20-8-5-9-22-25(20)19(12-26-22)11-24(21)28/h2-9,12,15-17,21,24,26H,10-11,13-14H2,1H3/t17-,21?,24-/m1/s1 |
InChI Key |
CYXDHGHIOWUWPM-NJMRJEAQSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=C(N=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=C(N=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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